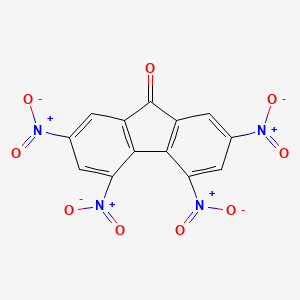
2,4,5,7-Tetranitrofluoren-9-one
Overview
Description
2,4,5,7-Tetranitrofluoren-9-one is a highly nitrated organic compound with the molecular formula C₁₃H₄N₄O₉. It is known for its strong π-acceptor properties, making it useful in various chemical and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,4,5,7-Tetranitrofluoren-9-one is hydrogen-bond donating species (HBDs) . The compound interacts with these species, influencing rates and equilibrium positions of chemical reactions, conformations, and sometimes even stereochemistry .
Mode of Action
This compound, as a novel dye, is capable of naked-eye detection of HBDs and rapid determination of H-bond donation strength by hypsochromic shift monitoring . It possesses atropisomeric conformations, of M and P configuration, as evidenced in solid and solution state studies .
Biochemical Pathways
The compound affects the biochemical pathways related to hydrogen bonding . The interaction with HBDs influences the rates and equilibrium positions of chemical reactions, conformations, and sometimes even stereochemistry .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection of HBDs and the determination of H-bond donation strength . In addition, enantiopure bis-thioureas were found to be the most effective HBDs to promote a chiral induction (diastereoselective recognition, Pfeiffer effect) .
Biochemical Analysis
Biochemical Properties
9H-Fluoren-9-one, 2,4,5,7-tetranitro- plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to form charge-transfer complexes with biomolecules, which can influence the rates and equilibrium positions of chemical reactions. For instance, it interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming complexes that can modulate their activity . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can bind to proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of key signaling proteins such as protein kinase C and mitogen-activated protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can affect gene expression by interacting with transcription factors and modulating their activity, resulting in altered expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and proteins, and modulating their activity. For instance, it can inhibit the activity of enzymes such as cytochrome P450 by binding to their active sites and preventing substrate binding . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can lead to cumulative effects on cellular function, including increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
9H-Fluoren-9-one, 2,4,5,7-tetranitro- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification pathways .
Transport and Distribution
Within cells and tissues, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 9H-Fluoren-9-one, 2,4,5,7-tetranitro- is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, 9H-Fluoren-9-one, 2,4,5,7-tetranitro- can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5,7-Tetranitrofluoren-9-one can be synthesized through the nitration of fluorenone. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2, 4, 5, and 7 positions on the fluorenone ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetranitrofluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Reduction: The major products are the corresponding amino derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted fluorenone derivatives.
Scientific Research Applications
2,4,5,7-Tetranitrofluoren-9-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,7-Tetranitrofluorenone
- 2,4,5,7-Tetranitro-9H-fluoren-9-one
- Tetranitrofluorenone
Uniqueness
2,4,5,7-Tetranitrofluoren-9-one stands out due to its specific nitration pattern, which provides unique electronic properties compared to other nitrated fluorenone derivatives. Its strong π-acceptor capabilities make it particularly valuable in applications requiring efficient charge-transfer interactions .
Properties
IUPAC Name |
2,4,5,7-tetranitrofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4N4O9/c18-13-7-1-5(14(19)20)3-9(16(23)24)11(7)12-8(13)2-6(15(21)22)4-10(12)17(25)26/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERSAVCLPYNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061067 | |
| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Acros Organics MSDS] | |
| Record name | 2,4,5,7-Tetranitrofluorenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11419 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
746-53-2 | |
| Record name | 2,4,5,7-Tetranitro-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,7-Tetranitrofluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetranitrofluorenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluoren-9-one, 2,4,5,7-tetranitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,7-tetranitrofluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,7-TETRANITROFLUORENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFF8GAT7W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




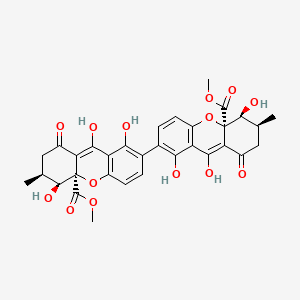
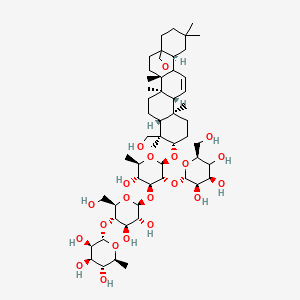
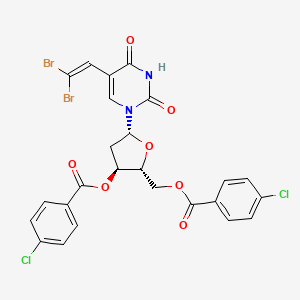
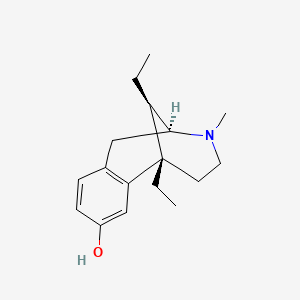
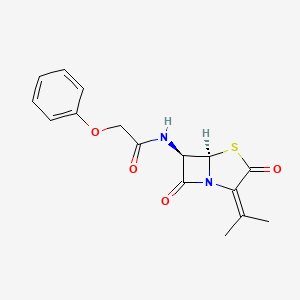

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)

![2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid](/img/structure/B1218601.png)
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/new.no-structure.jpg)
